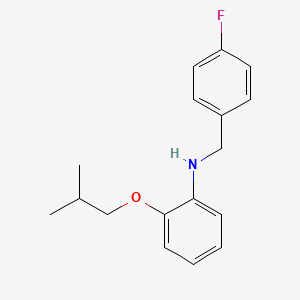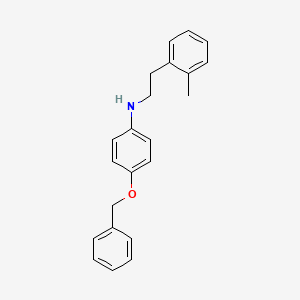![molecular formula C30H31NO2 B1385613 N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline CAS No. 1040686-93-8](/img/structure/B1385613.png)
N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline
Overview
Description
Scientific Research Applications
Synthesis Pathways
Synthesis and Chemical Structures : Zhang et al. (2015) studied the synthesis of benzoxazine compounds, analyzing the reaction paths of phenol, aniline, and formaldehyde. This work provides insight into the chemical structures and possible intermediates in the synthesis of complex aniline derivatives, which could be relevant for understanding the synthesis of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline (Chengxi Zhang et al., 2015).
Molecular Structure Analysis : Research by Trætteberg et al. (1978) on the molecular structure of N-benzylidene-aniline provides valuable data on the structural properties of similar aniline compounds, which could be extrapolated to understand the molecular conformation of this compound (M. Trætteberg et al., 1978).
Chemical Reactions and Properties
Chemical Reactivity and Synthesis : Nnamonu et al. (2013) explored the synthesis and cyclization of N-benzyl derivatives, demonstrating chemical reactivity that might be applicable to the synthesis of this compound. This research highlights the potential pathways and mechanisms involved in forming such complex aniline derivatives (L. Nnamonu et al., 2013).
Catalysis and Polymerization : Balcar et al. (2001) studied the polymerization of substituted anilines, which could provide insights into the potential applications of this compound in polymer and material science (H. Balcar et al., 2001).
Spectroscopic Analysis : Saravanan et al. (2014) conducted a spectroscopic investigation of aniline derivatives, offering essential data that could be relevant for the spectroscopic characterization of this compound (S. Saravanan et al., 2014).
Therapeutic and Biological Applications
Antibacterial and Antifungal Activities : Research by Reisner and Borick (1955) on anilines with similar structures indicates that compounds like this compound could have potential antibacterial and antifungal applications (D. Reisner & P. M. Borick, 1955).
Anti-tubercular Activity : Dighe et al. (2012) synthesized aniline derivatives and evaluated them for anti-tubercular activity. This suggests that this compound might also have potential in this field (P. Dighe et al., 2012).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. As this compound is used for proteomics research applications , it might interact with proteins in specific ways, but without specific research, it’s hard to provide a detailed mechanism of action.
Future Directions
properties
IUPAC Name |
N-[[2-(2-phenylethoxy)phenyl]methyl]-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO2/c1-3-10-25(11-4-1)14-9-22-32-29-19-17-28(18-20-29)31-24-27-15-7-8-16-30(27)33-23-21-26-12-5-2-6-13-26/h1-8,10-13,15-20,31H,9,14,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTAPAPUQIMKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)
![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)

![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)
![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385543.png)

![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)


![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)